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Introduction
Accurate characterization of microbial communities through next-generation sequencing is

fundamental to microbiome research. A critical and often challenging step in this process is the

initial sample preparation, specifically the efficient lysis of all microorganisms to release their

nucleic acids. Microbial cell walls vary significantly in composition, with Gram-positive bacteria

possessing a thick peptidoglycan layer that makes them particularly resistant to lysis by

common methods. This resistance can lead to their underrepresentation in sequencing data,

introducing significant bias and providing an inaccurate profile of the microbial community.[1][2]

Mutanolysin, a muralytic enzyme derived from Streptomyces globisporus, offers a robust

solution to this challenge.[3][4] It functions as an N-acetylmuramidase, effectively cleaving the

essential β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan

layer of bacterial cell walls.[5] This action leads to efficient lysis of otherwise recalcitrant Gram-

positive bacteria, such as Listeria, Lactobacillus, Lactococcus, and Streptococcus.

Incorporating mutanolysin into DNA extraction protocols can increase the yield of bacterial
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DNA, reduce bias against Gram-positive organisms, and provide a more accurate

representation of microbial diversity.

Key Applications and Advantages
Enhanced Lysis of Gram-Positive Bacteria: Mutanolysin is highly effective at breaking down

the thick peptidoglycan wall of Gram-positive bacteria, many of which are resistant to

lysozyme alone.

Reduced Community Profile Bias: By ensuring more efficient lysis of tough-to-lyse bacteria,

mutanolysin helps generate a DNA sample that more accurately reflects the true

composition of the microbial community.

Increased DNA Yield: The addition of mutanolysin, often as part of an enzyme cocktail or in

conjunction with mechanical disruption, can significantly improve the total yield of microbial

DNA from complex samples.

Gentle Lysis Method: As an enzymatic method, mutanolysin provides a gentler alternative

to harsh mechanical disruption (e.g., bead-beating), which can shear high molecular weight

DNA and may be undesirable for long-read sequencing applications.

Synergistic Activity: Mutanolysin's lytic activity is synergistic with lysozyme; using them in

combination can drastically increase the lysis efficiency for a broader range of

microorganisms. It is also frequently combined with mechanical methods like bead-beating to

maximize DNA extraction from the most challenging samples.

Data Presentation
Quantitative data from studies highlight the impact of including mutanolysin in lysis protocols.

The following tables summarize key findings on DNA yield and lysis efficiency.

Table 1: Comparison of Mean DNA Yield from Vaginal Microbiome Samples Using Different

Lysis Methods
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Lysis Pretreatment Method Mean DNA Yield (ng/µL) Key Observation

Lysozyme Only (30 min) 16.7 Baseline enzymatic lysis.

Lysozyme Only (16 hours) 17.5

Extended lysozyme incubation

provided minimal improvement

over short incubation.

Enzyme Cocktail (Lysozyme +

Mutanolysin + Lysostaphin, 60

min)

20.8

The enzyme cocktail including

mutanolysin produced the

highest mean DNA yield.

Lysozyme (30 min) + Bead

Beating
11.2

In this specific study, the

combination with bead beating

resulted in a significantly lower

DNA yield.

Data adapted from a study on vaginal microbiota profiling. Yields are approximate means for

comparison.

Table 2: General Efficacy of Lysis Methods on Different Bacterial Cell Wall Types
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Lysis Method Target Bacteria
Mechanism of
Action

Notes

Mutanolysin

Primarily Gram-

positive bacteria (e.g.,

Lactobacillus,

Streptococcus,

Listeria)

Enzymatic: Cleaves

N-acetylmuramyl-β(1-

4)-N-

acetylglucosamine

linkage in

peptidoglycan.

More effective than

lysozyme for many

resistant Gram-

positive species.

Lysozyme
Primarily Gram-

positive bacteria

Enzymatic:

Hydrolyzes β(1-4)-

linkages between N-

acetylmuramic acid

and N-acetyl-D-

glucosamine.

Less effective on

some Gram-positive

bacteria; Gram-

negative bacteria are

less susceptible due

to their outer

membrane.

Lysostaphin
Staphylococcus

species

Enzymatic:

Specifically cleaves

the pentaglycine

cross-bridges in

Staphylococcus

peptidoglycan.

Often used in enzyme

cocktails for samples

where Staphylococcus

is prevalent.

Bead Beating

Broad-spectrum

(Gram-positive and

Gram-negative)

Mechanical: Physical

shearing and

disruption of the cell

wall.

Highly effective but

can shear DNA into

smaller fragments. Its

inclusion in protocols

has been shown to

improve

representation of

microbial community

structure.

Experimental Workflows and Logical Relationships
The following diagrams illustrate the integration of mutanolysin into a typical microbiome

sample preparation workflow and the logic behind combining different lysis methods.
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Caption: Experimental workflow for microbiome DNA extraction incorporating mutanolysin.

Lysis Methods

Mutanolysin Lysozyme Bead Beating

Gram-Positive Cell Wall
(Thick Peptidoglycan)

Highly Effective [15] Effective Highly Effective [7]

Gram-Negative Cell Wall
(Outer Membrane, Thin Peptidoglycan)

Highly Effective [3] Less Effective [4]

Complete & Unbiased
Cell Lysis
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Caption: Synergistic logic of combining lysis methods for comprehensive bacterial lysis.

Experimental Protocols
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The following protocols provide guidelines for the use of mutanolysin. Optimization may be

required depending on the sample type and specific microbial composition.

Protocol 1: General Enzymatic Lysis of Microbial Pellets
This protocol is suitable for cell pellets from cultures or low-complexity samples.

Materials:

Bacterial cell pellet

Mutanolysin (e.g., Sigma-Aldrich SAE0092)

Lysozyme (optional)

Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM EDTA, 1.2% Triton X-100)

Nuclease-free water

Procedure:

Prepare a fresh mutanolysin stock solution (e.g., 5,000 U/mL) in nuclease-free water or an

appropriate buffer. Store on ice.

Resuspend the bacterial cell pellet in 200 µL of Lysis Buffer.

Add mutanolysin to the resuspended pellet to a final concentration of 50-250 U/mL. If using

in combination with lysozyme, add lysozyme to a final concentration of 10-20 mg/mL.

Vortex briefly to mix.

Incubate the suspension at 37°C for 30-60 minutes. For very resistant bacteria, the

incubation time can be extended.

After incubation, proceed immediately to your standard DNA extraction and purification

protocol (e.g., using a commercial kit). The sample is now ready for the proteinase K and/or

chemical lysis steps included in the kit.
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Protocol 2: Combined Lysis for Complex Human Tissue
Samples (e.g., Biopsies)
This advanced protocol combines host DNA depletion with enzymatic and mechanical lysis to

maximize the recovery of microbial DNA from high-background host tissue.

Part 1: Bacterial Enrichment (Host Cell Lysis and DNA Depletion)

In a 1.5 mL tube, place the tissue biopsy in 500 µL of sterile PBS. Vortex vigorously for 5

minutes to create a "biopsy wash".

Transfer the supernatant ("biopsy wash") to a new tube and keep on ice.

To the original biopsy, add 180 µL of PBS and 20 µL of Proteinase K. Incubate at 70°C for 15

minutes with shaking (400 rpm).

Combine the "biopsy wash" with the digested biopsy. Centrifuge at 10,000 x g for 10 minutes

at 4°C. Discard the supernatant and save the pellet.

Resuspend the pellet in 100 µL of a saponin/DNase mix (e.g., 0.0125% Saponin with

TURBO DNase). This step selectively lyses remaining host cells.

Incubate at 37°C for 30 minutes with shaking (400 rpm).

Add 1.3 mL of sterile PBS, centrifuge at 10,000 x g for 10 minutes at 4°C, and discard the

supernatant.

Wash the pellet again with 1 mL of PBS, centrifuge, and discard the supernatant. The

resulting pellet is enriched with bacterial cells.

Part 2: Combined Enzymatic and Mechanical Lysis

Prepare bead-beating tubes containing appropriate beads (e.g., 0.1 mm glass beads).

To the bacterial pellet from Part 1, add 180 µL of a bead solution buffer (e.g., Solution C1

from Qiagen DNeasy PowerLyzer PowerSoil kit) and 20 µL of mutanolysin solution (to a

final concentration of ~0.5 KU/mL).
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Resuspend the pellet thoroughly and transfer the entire volume to the prepared bead-beating

tube.

Incubate at 37°C for 30 minutes to allow for enzymatic digestion.

Perform a heat shock step at 65-95°C for 10 minutes to further weaken bacterial cell walls.

Proceed with mechanical disruption using a bead-beater (e.g., MagNA Lyser) at a high

setting (e.g., 6400 rpm for 20 seconds, twice, with cooling on ice in between).

Centrifuge the tubes to pellet the beads and debris.

Transfer the supernatant (now the cell lysate) to a new tube and proceed with the remainder

of the DNA purification protocol according to the manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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